molecular formula C10H22ClN3O B7460831 N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride

Cat. No.: B7460831
M. Wt: 235.75 g/mol
InChI Key: IWKZYGLQHKIFDD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-piperazin-1-ylacetamide hydrochloride is a piperazine-derived acetamide compound characterized by a tert-butyl group attached to the amide nitrogen and a piperazine ring linked via an acetamide backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;/h11H,4-8H2,1-3H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKZYGLQHKIFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044707-29-0
Record name 1-Piperazineacetamide, N-(1,1-dimethylethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044707-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Scheme

Piperazine reacts with N-haloacetyl-tert-butylamide (halo = Cl, Br) in polar aprotic solvents (e.g., dimethylformamide, DMF) to form the target compound. The general reaction is:
Piperazine+N-haloacetyl-tert-butylamideN-tert-butyl-2-piperazin-1-ylacetamide+HX\text{Piperazine} + \text{N-haloacetyl-tert-butylamide} \rightarrow \text{N-tert-butyl-2-piperazin-1-ylacetamide} + \text{HX}
Subsequent treatment with HCl yields the hydrochloride salt.

Stepwise Protocol (Adapted from )

  • Reagent Preparation :

    • Dissolve piperazine (1.0 equiv) and N-chloroacetyl-tert-butylamide (1.2 equiv) in DMF at 25°C.

    • Add HCl (3.0 equiv) to catalyze the alkylation.

  • Reaction Conditions :

    • Heat to 80°C for 6–8 hours under nitrogen.

    • Monitor completion via TLC (ethyl acetate:hexanes = 1:1).

  • Workup :

    • Cool to 60°C, filter to remove unreacted piperazine·HCl.

    • Neutralize filtrate to pH 10 with NaOH, extract with toluene.

    • Concentrate organic layer and crystallize from toluene at −20°C.

Yield : 78–82%.

Critical Parameters

ParameterOptimal RangeImpact on Yield
Piperazine:Haloacetyl Ratio1:1.2Excess haloacetyl reduces di-alkylation byproducts
Temperature80°CHigher temperatures accelerate reaction but risk decomposition
SolventDMFEnhances nucleophilicity of piperazine

Reaction Scheme

Carbonyldiimidazole (CDI) activates tert-butylacetic acid, which reacts with piperazine to form the amide bond:
CDI+tert-butylacetic acidAcyl imidazolide\text{CDI} + \text{tert-butylacetic acid} \rightarrow \text{Acyl imidazolide}
Acyl imidazolide+PiperazineN-tert-butyl-2-piperazin-1-ylacetamide\text{Acyl imidazolide} + \text{Piperazine} \rightarrow \text{N-tert-butyl-2-piperazin-1-ylacetamide}
Hydrochloride salt formation follows via HCl treatment.

Stepwise Protocol (Adapted from )

  • Activation Step :

    • Mix tert-butylacetic acid (1.0 equiv) with CDI (1.2 equiv) in ethyl acetate.

    • Stir at 40°C for 1 hour until CO₂ evolution ceases.

  • Coupling Step :

    • Add piperazine (1.1 equiv) and piperazine·2HCl (0.1 equiv) in brine.

    • Stir at 25°C for 12 hours.

  • Workup :

    • Extract with ethyl acetate, wash with 0.1 M HCl and water.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).

Yield : 70–75%.

Advantages and Limitations

  • Advantages : Avoids hazardous haloacetyl reagents; suitable for heat-sensitive substrates.

  • Limitations : Requires stoichiometric CDI, increasing cost; lower yield compared to alkylation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Alkylation ()78–8295–98HighLow
CDI Acylation ()70–7590–93ModerateHigh

Key Insights :

  • Alkylation is preferred for industrial-scale synthesis due to cost-effectiveness and higher yields.

  • CDI-mediated acylation is valuable for lab-scale synthesis avoiding halogenated reagents.

Optimization Strategies

Solvent Selection

  • DMF vs. Water : DMF increases reaction rate but complicates purification; water permits easier extraction but may hydrolyze intermediates.

  • Toluene for Crystallization : Ensures high-purity hydrochloride salt by exploiting differential solubility.

Stoichiometric Adjustments

  • Excess piperazine (up to 6:1 molar ratio) minimizes di-alkylation, improving mono-adduct yield.

  • Controlled HCl addition (3.0 equiv) prevents over-acidification, which can degrade the product.

Industrial-Scale Production

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, reduced reaction time (2–4 hours), and consistent quality.

  • Parameters :

    • Flow rate: 10 mL/min

    • Temperature: 80°C

    • Residence time: 30 minutes

Purification at Scale

  • Crystallization : Multi-stage cooling (70°C → 25°C → −20°C) enhances crystal size and purity.

  • Filtration : Automated pressure filters reduce processing time by 40%.

Challenges and Mitigation

Di-Alkylation Byproducts

  • Cause : Excess haloacetyl reagent or prolonged reaction time.

  • Solution : Use piperazine in excess (3:1 molar ratio) and monitor reaction progress via HPLC.

Hydrolysis of Haloacetyl Intermediates

  • Cause : Aqueous workup at high pH.

  • Solution : Neutralize filtrate to pH 7–8 before extraction .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound’s structure distinguishes it from analogs through:

  • Substituents on the Piperazine Ring : Unlike 2-(4-ethylpiperazin-1-yl)acetic acid derivatives (e.g., in Example 8), which feature an ethyl group on the piperazine nitrogen, the tert-butyl group in the target compound may confer steric hindrance, altering binding affinity and metabolic stability .
  • Backbone Modifications : Compared to 2-(N-allylacetamido)-N-(tert-butyl)-2-(pyridin-2-yl)pent-4-enamide (), the absence of a pyridine ring and allyl group in the target compound suggests reduced aromatic interactions and altered pharmacokinetics .
  • Salt Form: The mono-hydrochloride salt contrasts with dihydrochloride salts like (2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride (), which may exhibit higher solubility but increased hygroscopicity .

Physicochemical Properties

Property N-tert-butyl-2-piperazin-1-ylacetamide Hydrochloride (2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide Dihydrochloride 2-(4-Ethylpiperazin-1-yl)acetamide Derivatives
Molecular Formula C₁₀H₂₁ClN₄O (inferred) C₂₄H₃₅Cl₂N₃O₂ Varies (e.g., C₁₄H₂₈ClN₃O)
Melting Point Not reported Not explicitly stated; dihydrochlorides often >150°C ~164°C (similar hydrochloride salts)
Solubility Enhanced by HCl salt Likely high in polar solvents due to dihydrochloride Moderate in aqueous buffers
Synthetic Complexity Moderate (amide coupling) High (multiple protective steps, e.g., Boc deprotection) Intermediate (alkylation of piperazine)

Pharmacological Implications

  • Stability : Hydrochloride salts generally exhibit better shelf-life than free bases, as seen in famotidine hydrochloride dissolution studies () .

Biological Activity

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of tert-butylamine with 2-chloroacetyl chloride to form the intermediate N-tert-butyl-2-chloroacetamide. This intermediate is then reacted with piperazine, followed by the addition of hydrochloric acid to yield the hydrochloride salt. The structural formula can be represented as follows:

C11H19ClN2O\text{C}_{11}\text{H}_{19}\text{ClN}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It exhibits enzyme inhibition by binding to active or allosteric sites, which modulates enzyme function.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing cellular signaling pathways relevant to neurological functions.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against human breast cancer cells, showing moderate to significant efficacy with IC50 values comparable to established drugs like Olaparib .

CompoundIC50 (µM)Reference
5e57.3
Olaparib57.3

Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound demonstrated effective inhibition of PARP1 activity. At varying concentrations (0.01 to 100 µM), it inhibited PARP1 catalytic activity significantly, suggesting potential applications in cancer therapy due to its role in DNA repair mechanisms .

Case Study 1: Antiviral Activity

A study exploring the antiviral properties of related compounds indicated that modifications in the piperazine structure could enhance binding affinity to viral proteins, potentially leading to effective treatments for viral infections such as HIV .

Case Study 2: Neurological Implications

Research has also highlighted the potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems suggests it may have therapeutic applications in treating neurodegenerative diseases.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-tert-butyl-2-piperazin-1-ylacetamide hydrochloride?

Answer:
Synthesis optimization requires precise control of reaction conditions, including:

  • Temperature : Maintaining 0–5°C during acylation to prevent side reactions (e.g., over-alkylation) .
  • Solvent selection : Polar aprotic solvents like dichloromethane enhance nucleophilicity of piperazine intermediates .
  • Base choice : Triethylamine is preferred for neutralizing HCl byproducts, ensuring pH stability .
  • Purification : Sequential crystallization (using ethanol/water mixtures) and column chromatography (silica gel, 5% methanol in dichloromethane) improve purity (>98%) .

Basic: Which analytical techniques are most reliable for characterizing structural integrity and purity?

Answer:
Methodological validation involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d6_6 to confirm tert-butyl (δ 1.2–1.4 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA buffer) with UV detection at 254 nm to assess purity (>99%) .
  • Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]+^+ at m/z 287.2) .

Advanced: How can structural modifications enhance target receptor binding affinity?

Answer:
Advanced strategies include:

  • Piperazine ring substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the 4-position to modulate receptor interactions, as seen in analogous piperazine derivatives .
  • Acetamide linker optimization : Replacing the tert-butyl group with cyclopropyl to reduce steric hindrance, improving binding to G-protein-coupled receptors .
  • Docking studies : Molecular dynamics simulations (AMBER force field) guide rational design by predicting ligand-receptor binding poses .

Advanced: How should researchers address discrepancies in reported bioactivity data?

Answer:
Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .
  • Solubility factors : Use DMSO stock solutions (<0.1% v/v) to prevent aggregation artifacts in cellular assays .
  • Control benchmarking : Compare against reference compounds (e.g., haloperidol for dopamine receptor studies) to normalize activity metrics .

Basic: What strategies improve aqueous solubility for in vitro studies?

Answer:

  • Hydrochloride salt formation : Enhances solubility (up to 50 mg/mL in PBS) via ionic interactions .
  • Co-solvent systems : Use 10% β-cyclodextrin to stabilize the compound in aqueous media .
  • pH adjustment : Buffers at pH 4.5–5.0 prevent precipitation in cell culture media .

Advanced: How do reaction conditions influence enantiomeric purity in chiral derivatives?

Answer:

  • Chiral catalysts : (R)-BINAP ligands in asymmetric syntheses yield >90% enantiomeric excess .
  • Chiral HPLC : Daicel Chiralpak AD-H columns (hexane/isopropanol) resolve enantiomers for quality control .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively purify desired enantiomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride
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Reactant of Route 2
N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride

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